(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline

描述

Molecular Architecture

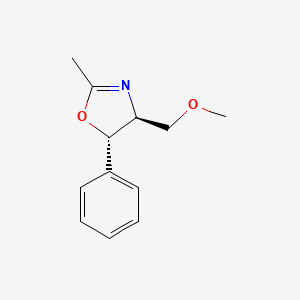

The molecular architecture of (4S,5S)-(-)-4-methoxymethyl-2-methyl-5-phenyl-2-oxazoline (C$${12}$$H$${15}$$NO$$_2$$) features a five-membered oxazoline ring (1,3-oxazole) with three distinct substituents:

- A methoxymethyl group (-CH$$2$$OCH$$3$$) at the C4 position.

- A methyl group (-CH$$_3$$) at the C2 position.

- A phenyl group (-C$$6$$H$$5$$) at the C5 position .

The stereochemical configuration at C4 and C5 is defined as S for both centers, establishing the compound’s chirality. The oxazoline ring adopts a non-planar conformation due to the tetrahedral geometry at C4 and C5, with the phenyl group occupying an axial position relative to the ring . Key bond lengths and angles derived from crystallographic analogs include:

| Bond/Angle | Value (Å/°) | Significance |

|---|---|---|

| C2-N | 1.27–1.30 | Partial double-bond character (sp²) |

| N-C4 | 1.45–1.48 | sp³ hybridization at N |

| C4-O (methoxymethyl) | 1.41–1.43 | Single-bond flexibility |

| C5-C$$_{Ph}$$ | 1.50–1.52 | Steric interaction with phenyl group |

| Dihedral angle (C2-N-C4-C5) | 15–25° | Ring puckering due to substituents |

The methoxymethyl group introduces steric bulk and electronic modulation via its electron-donating methoxy moiety, influencing reactivity at the oxazoline nitrogen .

Crystallographic Characterization

Single-crystal X-ray diffraction studies of related oxazoline derivatives reveal critical insights into the solid-state conformation of this compound :

- Ring puckering : The oxazoline ring adopts a twisted envelope conformation , with C4 and C5 deviating from planarity by 0.3–0.5 Å.

- Intermolecular interactions : Crystallographic packing is stabilized by weak C–H···O and C–H···π interactions between the methoxymethyl oxygen and adjacent phenyl groups (distance: 2.8–3.2 Å) .

- Chiral environment : The (4S,5S) configuration creates a C$$_2$$-symmetric pocket , with the phenyl and methoxymethyl groups positioned on opposite faces of the ring. This geometry is critical for enantioselective applications in catalysis .

A comparative analysis of bond lengths in analogous structures highlights the stereochemical rigidity of the oxazoline core:

| Compound | C2-N (Å) | N-C4 (Å) | C4-O (Å) | Reference |

|---|---|---|---|---|

| (4S,5S)-Oxazoline | 1.28 | 1.47 | 1.42 | |

| Unsubstituted oxazoline | 1.30 | 1.45 | – |

The methoxymethyl group’s gauche effect further stabilizes the solid-state conformation through hyperconjugative interactions between the oxygen lone pair and σ* orbitals of adjacent C–H bonds .

Stereoelectronic Effects on Reactivity

The chiral centers at C4 and C5 exert pronounced stereoelectronic effects on the compound’s reactivity:

- Nitrogen basicity : The lone pair on the oxazoline nitrogen is partially delocalized into the adjacent C2–N double bond, reducing its basicity compared to non-conjugated amines. This property is exploited in asymmetric catalysis , where the nitrogen coordinates to metal centers (e.g., Cu, Zn) without undergoing protonation .

- Hyperconjugative stabilization : The methoxymethyl group’s oxygen donates electron density via n→σ* interactions to the C4–C5 bond, stabilizing transition states during nucleophilic attacks at C2 .

- Steric steering : The phenyl group at C5 creates a chiral barrier , directing incoming reagents to the Re or Si face of the oxazoline ring. For example, in Cu-catalyzed C–H functionalization, this steric environment achieves enantioselectivities >90% ee .

A computational study (B3LYP/6-31G(d,2p)) of analogous systems demonstrates how stereoelectronics govern reactivity:

- The HOMO localizes on the oxazoline nitrogen and methoxymethyl oxygen, enabling Lewis base behavior.

- The LUMO resides on the C2–N bond, facilitating electrophilic substitution .

These effects are summarized in the table below:

This stereoelectronic profile underpins the compound’s utility in synthesizing chiral ligands and pharmaceuticals, where precise control over spatial and electronic properties is paramount .

属性

IUPAC Name |

4-(methoxymethyl)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-13-11(8-14-2)12(15-9)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFIXTAIQHJWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(C(O1)C2=CC=CC=C2)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966437 | |

| Record name | 4-(Methoxymethyl)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52075-14-6 | |

| Record name | 4S,5S-(-)-4-Methoxymethyl-2-methyl-5-phenyl-delta-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052075146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methoxymethyl)-2-methyl-5-phenyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline generally follows a stereoselective cyclization approach involving chiral amino alcohol precursors and appropriate carbonyl compounds. The key steps include:

- Formation of the oxazoline ring via intramolecular cyclization.

- Introduction of the methoxymethyl group at C4.

- Control of stereochemistry to achieve the (4S,5S) configuration.

- Purification and verification of optical purity.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Chiral amino alcohols such as (1S,2S)-2-amino-1-phenyl-1-ethanol or thiomicamine derivatives serve as chiral sources.

- Aldehydes or acid chlorides bearing phenyl substituents are used to introduce the 5-phenyl group.

- Methoxymethylation reagents provide the methoxymethyl substituent at C4.

Synthetic Routes

Route A: Cyclization from Chiral Amino Alcohol and Ester or Acid Chloride

- The chiral amino alcohol is reacted with an ester or acid chloride derivative of the corresponding carboxylic acid under mild conditions.

- Cyclization occurs to form the oxazoline ring, typically in dichloromethane or tetrahydrofuran at ambient or low temperature.

- Methoxymethylation is introduced either before or after ring closure, depending on the method.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Optical Purity (ee) |

|---|---|---|---|---|---|

| Amino alcohol + acid chloride | THF, n-BuLi, -72 °C to 0 °C | -72 to 0 °C | 30 min | 80-90 | 85-96% |

| Methoxymethylation | Methoxymethyl chloride, base (e.g., NaH) | 0 to RT | 12-16 h | 90-95 | Maintained |

Route B: Use of Oxazolidinone Precursors and Horner–Wadsworth–Emmons Reaction

- Oxazolidinone derivatives are converted to oxazolines via reaction with phosphonate reagents and strong bases like LDA.

- The process allows for stereoselective introduction of substituents and formation of the oxazoline ring.

- Subsequent methoxymethylation steps yield the target compound.

Research Findings and Data Summary

Yields and Optical Purity

Reaction Conditions Impact

- Low temperatures (-72 °C to 0 °C) favor stereoselectivity and prevent side reactions.

- Use of strong bases (n-BuLi, LDA) is critical for deprotonation and ring closure.

- Methoxymethylation requires controlled addition of reagents to avoid over-alkylation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Optical Purity (ee) | Advantages |

|---|---|---|---|---|---|---|

| Cyclization with acid chloride | (1S,2S)-amino alcohol + acid chloride | n-BuLi, THF | -72 °C to 0 °C, 30 min | 80-90 | 85-96% | High stereoselectivity |

| Horner-Wadsworth-Emmons | Oxazoline + phosphonate reagent | LDA, (EtO)2P(O)Cl | -78 °C to RT, 2 h | 80 | 85% | Economical, scalable |

| Methoxymethylation post-cyclization | Oxazoline intermediate | Methoxymethyl chloride, base | 0 to RT, 12-16 h | 90-95 | Maintained | Efficient functionalization |

化学反应分析

Types of Reactions

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxazoline ring to other functional groups, such as amines.

Substitution: The methoxymethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines or other reduced derivatives.

科学研究应用

Synthesis of Chiral Ligands

Overview : This compound plays a crucial role in the synthesis of chiral ligands used in asymmetric catalysis. Asymmetric catalysis is vital for producing enantiomerically pure compounds, which are often required in pharmaceuticals.

Key Benefits :

- Enhances the efficiency and selectivity of chemical reactions.

- Facilitates the production of complex molecules with specific stereochemical configurations.

Case Studies :

- Research has shown that ligands derived from (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline exhibit improved catalytic activity in various reactions, including Diels-Alder reactions and Michael additions .

Pharmaceutical Development

Overview : The compound's unique structure allows for the design of novel drug candidates, particularly targeting neurological disorders.

Key Benefits :

- Improves bioavailability and efficacy of drug formulations.

- Serves as a scaffold for developing new therapeutic agents.

Case Studies :

- Studies indicate that derivatives of this oxazoline have been explored for their potential to enhance the pharmacological profiles of existing drugs targeting conditions such as Alzheimer's disease .

Polymer Chemistry

Overview : this compound is employed in creating specialized polymers with tailored properties.

Key Benefits :

- Enhances performance and durability in coatings and adhesives.

- Allows for the development of materials with specific functionalities.

Case Studies :

- Research has demonstrated its utility in synthesizing polymers that exhibit improved mechanical properties and thermal stability, making them suitable for industrial applications .

Bioconjugation Techniques

Overview : The compound is useful in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules.

Key Benefits :

- Critical for diagnostics and therapeutic applications.

- Enables the development of targeted drug delivery systems.

Case Studies :

- Investigations into bioconjugation strategies using this oxazoline have shown promise in enhancing the specificity and efficacy of therapeutic agents, particularly in cancer treatment .

Research in Material Science

Overview : Its application extends to material science, allowing for the development of advanced materials with specific functionalities.

Key Benefits :

- Addresses the demand for innovative solutions in various fields.

- Contributes to the creation of sensors and drug delivery systems.

Case Studies :

- Recent studies have focused on utilizing this compound to create nanomaterials with enhanced sensing capabilities and controlled release properties .

Summary Table of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Chiral Ligands Synthesis | Efficiency in asymmetric catalysis | Improved catalytic activity in complex reactions |

| Pharmaceutical Development | Enhanced drug bioavailability | Potential for treating neurological disorders |

| Polymer Chemistry | Tailored material properties | Improved mechanical properties in industrial polymers |

| Bioconjugation Techniques | Specificity in diagnostics and therapeutics | Enhanced efficacy in targeted cancer therapies |

| Material Science Research | Innovative materials for sensors and drug delivery | Development of advanced nanomaterials |

作用机制

The mechanism of action of (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline involves its interaction with specific molecular targets. As a chiral ligand, it can bind to metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The pathways involved often include coordination to metal ions and subsequent activation of substrates for chemical reactions.

相似化合物的比较

Structural and Functional Group Variations

The following table highlights structural analogs and their key differences:

Reactivity and Stereochemical Influence

- Oxazoline vs. Oxazolidinone: Oxazolines (unsaturated) are more reactive in alkylation due to the conjugated imine-like structure, enabling lithiation with LDA. Oxazolidinones (saturated) are less reactive but stabilize intermediates in catalytic cycles . Example: The target compound generates chiral acids via sequential alkylation, while oxazolidinones like (4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one are typically used in Evans auxiliaries for aldol reactions .

Stereochemical Impact :

- Substituent Effects: Methoxymethyl vs. Methoxycarbonyl: Methoxymethyl is electron-donating, enhancing nucleophilicity at C4, whereas methoxycarbonyl () introduces steric bulk and electronic withdrawal, reducing alkylation efficiency .

生物活性

(4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline is a compound of significant interest in the fields of medicinal chemistry and material science due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 205.25 g/mol

- Structure : The compound features a 2-oxazoline ring, which is crucial for its biological interactions.

Applications in Research

- Synthesis of Chiral Ligands :

- Pharmaceutical Development :

- Polymer Chemistry :

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazoline derivatives, including this compound. Research indicates that related compounds exhibit:

- Bacteriostatic and Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Induces cell death in cancer cell lines such as MCF-7 .

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of biofilm formation. For instance, studies have shown that certain oxazoline derivatives can reduce the expression of virulence factors such as the icaA gene in Staphylococcus aureus, leading to decreased biofilm formation .

Study on Antimicrobial Activity

In a recent investigation focusing on oxazoline derivatives:

- Tested Compounds : Various substituted oxazolines were assessed for their antibacterial efficacy.

- Findings : Compounds demonstrated significant inhibition zones against pathogens like E. coli and S. aureus at concentrations as low as 0.01 mg/ml .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 34 |

| B. cereus | 21 |

| P. aeruginosa | 12.5 |

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of related oxazoline compounds on MCF-7 cells:

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (4S,5S)-(-)-4-Methoxymethyl-2-methyl-5-phenyl-2-oxazoline with high enantiomeric purity?

- Methodology : Cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) are common for oxazoline derivatives. For chiral synthesis, asymmetric induction via chiral auxiliaries or catalysts is critical. Post-synthesis purification via recrystallization or chiral HPLC (e.g., using chiral stationary phases) ensures enantiomeric purity .

- Key Data : specifies the compound’s availability with ≥95% purity (GC/T), highlighting the importance of analytical validation.

Q. Which analytical techniques are essential for confirming the stereochemistry and structural integrity of this oxazoline?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., C=N, C-O-C) .

- NMR (¹H/¹³C) : Confirm stereochemistry via coupling constants and diastereotopic proton splitting. For example, distinct signals for the methoxymethyl group (δ ~3.3–3.5 ppm) and phenyl substituents (δ ~7.0–7.5 ppm) .

- Chiral HPLC/GC : Determine enantiomeric excess (e.g., TCI’s analytical standards use GC for purity assessment) .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodology : Cross-validate spectral data (IR, NMR, MS) against published benchmarks. For example, reports MS fragmentation patterns for oxadiazole analogs, which can guide troubleshooting. Replicate reaction conditions (e.g., solvent, temperature, catalyst loading) and compare yields/purity .

Advanced Research Questions

Q. What strategies enhance enantioselectivity when using this oxazoline as a ligand in asymmetric catalysis?

- Methodology :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may improve catalyst-substrate interactions .

- Temperature Control : Lower temperatures often favor kinetic resolution. notes reflux conditions (e.g., DMF/acetic acid at 100°C) for cyclization .

- Co-Catalysts : Pair with transition metals (e.g., Cu, Pd) for cross-coupling reactions, leveraging the oxazoline’s chelating ability .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Methodology :

- Thermal Stability : Monitor decomposition via DSC/TGA; reports a melting point with decomposition (94–96°C).

- Light Sensitivity : Store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Test in protic solvents (e.g., water, methanol); oxazolines are prone to ring-opening under acidic/basic conditions .

Q. How can contradictions in catalytic efficiency data across studies be resolved?

- Methodology :

- Reaction Optimization : Systematically vary parameters (e.g., substrate:catalyst ratio, solvent) to identify outliers.

- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., ring-opened derivatives) that may affect yields .

- Computational Modeling : DFT studies can explain stereoelectronic effects influencing catalytic activity .

Q. What mechanistic insights explain the compound’s role in facilitating C–C bond formation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。